molecular formula C11H15Li B12553850 lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide CAS No. 144507-03-9

lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide

Cat. No.: B12553850
CAS No.: 144507-03-9
M. Wt: 154.2 g/mol
InChI Key: GORLLRXCHZMNOC-UHFFFAOYSA-N
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Description

Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is an organolithium compound that features a lithium atom bonded to a 2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide moiety. Organolithium compounds are known for their high reactivity and are widely used in organic synthesis as strong bases and nucleophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide typically involves the reaction of 2-methyl-1,4,5,6,7,8-hexahydroazulene with a lithium reagent such as n-butyllithium or methyllithium in an aprotic solvent like hexane or diethyl ether . The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature and atmosphere. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the exposure of the reactive intermediates to air and moisture .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in aprotic solvents under an inert atmosphere to prevent side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could yield a variety of organic compounds depending on the substituent introduced .

Scientific Research Applications

Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide involves the formation of a highly reactive carbanion intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The lithium atom stabilizes the carbanion, allowing it to react with a wide range of electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide is unique due to its specific structural features, which confer distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbanion intermediates makes it particularly useful in reactions requiring strong nucleophiles and bases .

Properties

CAS No.

144507-03-9

Molecular Formula

C11H15Li

Molecular Weight

154.2 g/mol

IUPAC Name

lithium;2-methyl-1,4,5,6,7,8-hexahydroazulen-1-ide

InChI

InChI=1S/C11H15.Li/c1-9-7-10-5-3-2-4-6-11(10)8-9;/h7-8H,2-6H2,1H3;/q-1;+1

InChI Key

GORLLRXCHZMNOC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC2=C([CH-]1)CCCCC2

Origin of Product

United States

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